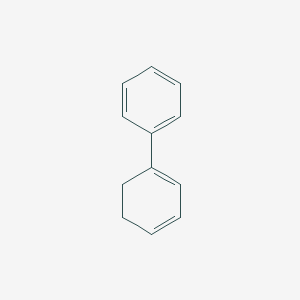
Benzene, 1,3-cyclohexadienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-cyclohexadienyl-, also known as Benzene, 1,3-cyclohexadienyl-, is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,3-cyclohexadienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,3-cyclohexadienyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1.1 Intermediates in Chemical Reactions
Benzene, 1,3-cyclohexadienyl serves as an important intermediate in the synthesis of various organic compounds. It is particularly significant in the hydrogenation processes where it can be converted into more saturated compounds like cyclohexene and cyclohexane. Research indicates that the selective hydrogenation of benzene to 1,3-cyclohexadiene can be achieved with high selectivity using metal nanoparticles (NPs) as catalysts .
Case Study: Hydrogenation Using Ru@Pt Nanoparticles
In a study utilizing Ru@Pt nanoparticles in an ionic liquid system, researchers reported achieving selectivities of up to 21% for the formation of 1,3-cyclohexadiene from benzene at low conversion rates (5%) . This method highlights the potential for optimizing reaction conditions to enhance yields of desired products.
Catalytic Applications
2.1 Catalysis in Organic Reactions
The catalytic properties of benzene, 1,3-cyclohexadienyl are explored extensively in various reactions. The compound is utilized as a substrate in catalytic hydrogenation reactions, where it can facilitate the production of other valuable chemicals.
Data Table: Catalytic Performance
| Catalyst | Selectivity (%) | Conversion (%) | Reaction Conditions |
|---|---|---|---|
| Ru@Pt NPs | 21 | 5 | 60 °C, 6 bar H₂ |
| Pt(0) | Low | - | Same as above |
| Ru(0) | Very Low | - | Same as above |
The data indicates that the use of Ru@Pt nanoparticles significantly enhances selectivity compared to other catalysts like Pt(0) or Ru(0), demonstrating the effectiveness of bimetallic systems in catalysis .
Material Science
3.1 Polymerization Processes
Benzene derivatives, including 1,3-cyclohexadienyl compounds, are used in polymerization processes to produce various polymers with desirable properties. The ability to manipulate the structure and reactivity of these compounds allows for the development of advanced materials with tailored characteristics.
Case Study: Photochemical Reactions
Another application involves the photochemical ring-opening reaction of 1,3-cyclohexadiene to form 1,3,5-hexatriene. This reaction exemplifies a pericyclic reaction that is useful in synthesizing conjugated systems that are important for organic electronics .
Radiolysis Studies
4.1 Inhibitory Effects
Research has also shown that benzene and its derivatives can inhibit hydrogen formation during radiolysis processes involving hydrocarbons like methylcyclopentane. This property has implications for understanding reaction mechanisms and improving yields in radiolytic processes .
Propriétés
Numéro CAS |
15619-32-6 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclohexa-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2 |
Clé InChI |
WABIKPGZJAHEHK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
C1CC(=CC=C1)C2=CC=CC=C2 |
Synonymes |
1,3-Cyclohexadien-1-ylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















